molecular formula C23H25NO4 B4684313 4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone

4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone

Cat. No. B4684313
M. Wt: 379.4 g/mol
InChI Key: FXIZVRMATBJUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of compounds known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with altered properties.

Mechanism of Action

4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone acts on the endocannabinoid system in the human body, which is responsible for regulating a wide range of physiological processes such as appetite, mood, and pain sensation. It binds to the CB1 and CB2 receptors in the brain and other parts of the body, producing psychoactive effects similar to those of THC, the main psychoactive compound in cannabis.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in the human body. These include alterations in heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognitive function. It has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone in lab experiments is that it is a well-characterized compound with a known chemical structure and pharmacological profile. This makes it a reliable reference compound for the development of new synthetic cannabinoids and for the study of the endocannabinoid system. However, one limitation of using this compound is that its psychoactive effects may interfere with certain types of experiments, particularly those involving cognitive function and behavior.

Future Directions

There are several future directions for research on 4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties, such as increased analgesic or anti-inflammatory activity. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, particularly with regards to their potential for addiction and other adverse effects. Finally, there is a need for further research on the mechanisms of action of synthetic cannabinoids, particularly with regards to their interactions with the endocannabinoid system and other neurotransmitter systems in the brain.

Scientific Research Applications

4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It is commonly used as a reference compound for the development of new synthetic cannabinoids and as a control in studies comparing the effects of different synthetic cannabinoids.

properties

IUPAC Name

1-[3-(2-methoxybenzoyl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-28-21-12-6-5-11-19(21)23(27)18-10-7-15-24(16-18)22(26)14-13-20(25)17-8-3-2-4-9-17/h2-6,8-9,11-12,18H,7,10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZVRMATBJUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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